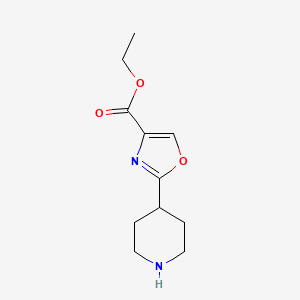

2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 2-piperidin-4-yl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-2-15-11(14)9-7-16-10(13-9)8-3-5-12-6-4-8/h7-8,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHXVYGYBIEGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654374 | |

| Record name | Ethyl 2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672310-05-3 | |

| Record name | 4-Oxazolecarboxylic acid, 2-(4-piperidinyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672310-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester

Introduction: A Scaffold of Medicinal Significance

This compound is a heterocyclic compound featuring a trifecta of structurally significant moieties: a piperidine ring, an oxazole core, and an ethyl ester functional group.[1] This unique combination makes it a molecule of considerable interest to researchers in drug discovery and medicinal chemistry. The piperidine nucleus is a cornerstone in pharmaceutical design, present in numerous FDA-approved drugs and demonstrating a vast range of biological activities, including anticancer, antiviral, and analgesic properties.[2][3][4] Its saturated, six-membered ring structure allows it to confer favorable pharmacokinetic properties and engage in specific molecular interactions with biological targets.[5][6]

Similarly, the oxazole ring is a privileged scaffold in medicinal chemistry, known for its presence in various natural products and synthetic compounds with diverse pharmacological profiles, such as anti-inflammatory and antimicrobial activities.[7][8][9][10] The ethyl ester at the 4-position of the oxazole ring provides a handle for further synthetic modification or can act as a key interacting group with target proteins. The strategic fusion of these two heterocyclic systems results in a novel scaffold with potential for modulation of various biological pathways, making a robust understanding of its synthesis and characterization paramount for its exploration as a potential therapeutic agent.

PART 1: A Rationale-Driven Synthetic Strategy

The synthesis of 2,4-disubstituted oxazoles can be achieved through various established methodologies, including the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones, or more contemporary methods starting from carboxylic acids or α-amino acids.[11][12][13] For the target compound, a logical and efficient pathway begins with commercially available materials, incorporating protective group chemistry to ensure regioselectivity and high yields.

The proposed strategy hinges on the construction of an N-acyl-α-amino alcohol intermediate, followed by a cyclodehydration and oxidation sequence to form the aromatic oxazole ring. This approach offers clear, high-yielding steps and relies on well-understood reaction mechanisms.

Core Causality in Experimental Design:

-

Piperidine Protection: The secondary amine of the piperidine ring is nucleophilic and can interfere with subsequent reactions. Therefore, its protection with a tert-butyloxycarbonyl (Boc) group is a critical first step. The Boc group is ideal due to its stability under the planned reaction conditions and its straightforward removal under acidic conditions without affecting the ester or oxazole moieties.

-

Amide Coupling: The formation of the amide bond between the protected piperidine carboxylic acid and L-serine ethyl ester is the key bond-forming step to link the two core fragments. A peptide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) is employed to facilitate this reaction efficiently, minimizing side reactions and racemization.

-

Oxazole Formation: The transformation of the N-acyl serine derivative into the oxazole ring is the most crucial part of the synthesis. This is achieved via a two-step, one-pot process. First, a cyclodehydration reaction using a reagent like Deoxo-Fluor [(bis(2-methoxyethyl)amino)sulfur trifluoride] converts the β-hydroxy amide into an oxazoline intermediate. This is followed by an in-situ oxidation using a mild oxidant like bromine in the presence of a base to aromatize the oxazoline to the desired oxazole ring. This sequence is a reliable method for converting serine-derived amides into 2,4-disubstituted oxazoles.

-

Deprotection: The final step is the removal of the Boc protecting group to yield the target compound. Trifluoroacetic acid (TFA) is the reagent of choice as it cleanly and quantitatively cleaves the Boc group under mild conditions, leaving the ester and heterocyclic core intact.

Synthetic Workflow Diagram

Caption: A four-step synthetic pathway to the target compound.

PART 2: Comprehensive Physicochemical Characterization

Validation of the molecular structure and assessment of purity are accomplished through a suite of standard analytical techniques. Each method provides a unique and complementary piece of data that, when combined, confirms the identity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The predicted spectra are based on established chemical shift values for similar structural motifs.[14][15][16]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.20 | s | 1H | H-5 (Oxazole) | Protons on electron-deficient aromatic rings are deshielded. |

| 4.40 | q | 2H | -O-CH₂ -CH₃ | Methylene protons adjacent to an ester oxygen. |

| ~3.20 - 3.10 | m | 3H | H-2, H-6 (Piperidine, eq), H-4 (Piperidine) | Protons adjacent to the piperidine nitrogen and the CH group attached to the oxazole. |

| ~2.80 | t | 2H | H-2, H-6 (Piperidine, ax) | Axial protons adjacent to the piperidine nitrogen. |

| ~2.10 | m | 2H | H-3, H-5 (Piperidine, eq) | Equatorial protons on the piperidine ring. |

| ~1.90 | m | 2H | H-3, H-5 (Piperidine, ax) | Axial protons on the piperidine ring. |

| 1.40 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester group. |

| (variable) | br s | 1H | N-H (Piperidine) | Broad singlet for the amine proton, chemical shift can vary. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~162.0 | C =O (Ester) | Carbonyl carbon of the ester functional group. |

| ~160.5 | C -2 (Oxazole) | Carbon at the 2-position of the oxazole, attached to the piperidine. |

| ~140.0 | C -4 (Oxazole) | Carbon at the 4-position of the oxazole, attached to the ester. |

| ~125.0 | C -5 (Oxazole) | Carbon at the 5-position of the oxazole. |

| 61.5 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |

| ~45.0 | C -2, C -6 (Piperidine) | Carbons adjacent to the nitrogen in the piperidine ring. |

| ~35.0 | C -4 (Piperidine) | Carbon attached to the oxazole ring. |

| ~31.0 | C -3, C -5 (Piperidine) | Carbons beta to the nitrogen in the piperidine ring. |

| 14.5 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of a successful synthesis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Table 3: Mass Spectrometry Data

| Technique | Expected Result |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂O₃ |

| Molecular Weight | 224.26 g/mol [1] |

| HRMS (ESI+) | Expected m/z for [M+H]⁺: 225.1234 |

| Key Fragmentation | Likely fragmentation includes the loss of the ethyl group (-29), the ethoxy group (-45), or cleavage of the piperidine ring.[17] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3300 (broad) | N-H (Piperidine) | Stretching |

| ~2950-2850 | C-H (Aliphatic) | Stretching |

| ~1725 | C=O (Ester) | Stretching |

| ~1610 | C=N (Oxazole) | Stretching |

| ~1550 | C=C (Oxazole) | Stretching |

| ~1250 | C-O (Ester) | Stretching |

| ~1100 | C-O-C (Oxazole) | Asymmetric Stretching |

PART 3: Self-Validating Experimental Protocols

The following protocols are designed to be robust and reproducible, incorporating standard purification and analytical checks at each stage.

Protocol 1: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-carboxylate

-

Amide Coupling:

-

To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.2 M), add EDC (1.2 eq), HOBt (1.2 eq), and diisopropylethylamine (DIPEA, 2.5 eq).

-

Stir the mixture at room temperature for 20 minutes.

-

Add L-serine ethyl ester hydrochloride (1.1 eq) and stir the reaction at room temperature for 16 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acyl serine intermediate, which can be used in the next step without further purification.

-

-

Oxazole Formation:

-

Dissolve the crude intermediate from the previous step in anhydrous DCM (0.1 M) under an argon atmosphere and cool to -78 °C.

-

Add Deoxo-Fluor (1.5 eq) dropwise over 15 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 4 hours.

-

Cool the reaction mixture back to 0 °C.

-

In a separate flask, dissolve bromine (Br₂, 1.5 eq) in DCM and add it dropwise to the reaction mixture.

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 eq) dropwise and stir at 0 °C for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to obtain the protected oxazole product.

-

Protocol 2: Deprotection to Yield Final Compound

-

Boc-Deprotection:

-

Dissolve the purified, Boc-protected oxazole (1.0 eq) in DCM (0.2 M).

-

Add trifluoroacetic acid (TFA, 10 eq) and stir the mixture at room temperature for 2 hours.

-

Monitor deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize excess acid.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound. Further purification can be performed by chromatography or recrystallization if necessary.

-

Experimental Workflow Visualization

Caption: Step-by-step experimental and purification workflow.

References

-

Piperidine nucleus in the field of drug discovery . ResearchGate. Available at: [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design . Thieme Connect. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . National Center for Biotechnology Information (PMC). Available at: [Link]

-

Pharmacological Applications of Piperidine Derivatives . Encyclopedia.pub. Available at: [Link]

-

(a) and (b) Calculated IR spectra of most stable oxazole-D2O and... . ResearchGate. Available at: [Link]

-

[Characteristics of IR spectra for oxadiazole] . PubMed. Available at: [Link]

-

A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids . ACS Publications. Available at: [Link]

-

2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide . National Center for Biotechnology Information. Available at: [Link]

-

FTIR spectra of the three oxadiazole derivatives . ResearchGate. Available at: [Link]

-

Oxazole . NIST WebBook. Available at: [Link]

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR . JournalsPub. Available at: [Link]

-

Synthesis of oxazoles – use of cyclic amino alcohols and applications... . ResearchGate. Available at: [Link]

-

Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases . MDPI. Available at: [Link]

-

Synthesis of 1,3-oxazoles . Organic Chemistry Portal. Available at: [Link]

-

Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles . ScienceDirect. Available at: [Link]

-

Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks . National Center for Biotechnology Information (PMC). Available at: [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives . National Center for Biotechnology Information. Available at: [Link]

-

Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma . National Center for Biotechnology Information (PMC). Available at: [Link]

-

Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma . PubMed. Available at: [Link]

-

4-Piperidinecarboxylic acid, 1-[3-[(4-chlorophenyl)amino]-3-oxopropyl]-, ethyl ester . SpectraBase. Available at: [Link]

-

Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles . Biointerface Research in Applied Chemistry. Available at: [Link]

-

Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo . PubMed. Available at: [Link]

-

Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization . ResearchGate. Available at: [Link]

-

mass spectrometry of oxazoles . HETEROCYCLES. Available at: [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids . National Center for Biotechnology Information (PMC). Available at: [Link]

-

Computational Design, Synthesis, and Bioevaluation of 2-(Pyrimidin-4-yl)oxazole-4-carboxamide Derivatives: Dual Inhibition of EGFR>WT> and EGFR>T790M> with ADMET Profiling . Manipal Research Portal. Available at: [Link]

-

Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer . PubMed. Available at: [Link]

-

1,3,4-Oxadiazole-2-carboxylic acid, 5-methyl-, ethyl ester . CAS Common Chemistry. Available at: [Link]

Sources

- 1. This compound (672310-05-3) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. benchchem.com [benchchem.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. | Semantic Scholar [semanticscholar.org]

- 12. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR [m.chemicalbook.com]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Chemical properties and structure of ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate. This heterocyclic compound, incorporating both a piperidine and an oxazole moiety, represents a scaffold of significant interest in medicinal chemistry and drug discovery. This document details its structural and physicochemical characteristics, a proposed synthetic pathway, and predicted spectroscopic data for characterization. Furthermore, we explore the potential biological relevance of this molecule by examining the established activities of structurally related compounds, offering insights for researchers, scientists, and drug development professionals.

Introduction and Chemical Identity

Ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate is a heterocyclic compound that merges two key pharmacophores: a piperidine ring and a 2,4-disubstituted oxazole core.[1] The oxazole ring is a versatile scaffold known to be present in a wide array of pharmacologically active molecules, exhibiting properties that include anti-inflammatory, anticancer, and antimicrobial effects.[2] Similarly, the piperidine moiety is a frequent component of approved drugs, often enhancing pharmacokinetic properties and enabling critical interactions with biological targets. The strategic combination of these two heterocyclic systems within a single molecule makes ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate a compound of interest for screening libraries and as a foundational structure for the development of novel therapeutic agents.

This guide serves as a technical resource for researchers, providing essential data for the synthesis, identification, and potential exploration of this compound in a drug discovery context.

Molecular Structure and Physicochemical Properties

The molecular architecture of ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate features a central 1,3-oxazole ring.[1] A piperidine ring is attached at the 2-position of the oxazole, and an ethyl ester group is present at the 4-position.[1] The presence of the basic piperidine nitrogen and the ester functionality introduces sites for potential chemical modification and intermolecular interactions, which are key to its potential biological activities.[1]

Data Presentation: Physicochemical and Structural Identifiers

| Property | Value | Source |

| IUPAC Name | Ethyl 2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate | N/A |

| Synonyms | 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester; 4-Oxazolecarboxylic acid, 2-(4-piperidinyl)-, ethyl ester | [1] |

| CAS Number | 672310-05-3 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [1] |

| Molecular Weight | 224.26 g/mol | [1] |

| Physical State | Pale-yellow to Yellow-brown Solid | [1] |

| Predicted pKa | ~8.5-9.5 (for the piperidine nitrogen) | N/A |

| Predicted logP | ~1.5 - 2.5 | N/A |

| SMILES | CCOC(=O)C1=COC(=N1)C2CCNCC2 | [1] |

| InChI | InChI=1S/C11H16N2O3/c1-2-15-11(14)9-7-16-10(13-9)8-3-5-12-6-4-8/h7-8,12H,2-6H2,1H3 | [1] |

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate.

Detailed Experimental Protocol

Step 1: Amide Coupling

-

To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl 2-amino-3-oxobutanoate hydrochloride (1.1 eq) and diisopropylethylamine (DIPEA) (2.5 eq).

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield ethyl 2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-oxobutanoate.

Step 2: Oxazole Formation (Cyclodehydration)

-

Dissolve the product from Step 1 (1.0 eq) in anhydrous dichloromethane.

-

Add triphenylphosphine (1.5 eq) and hexachloroethane (1.5 eq) to the solution.[3]

-

Stir the mixture at room temperature for 12-24 hours.

-

Monitor the formation of the oxazole by TLC or LC-MS.

-

After completion, concentrate the reaction mixture and purify by silica gel column chromatography to obtain ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-carboxylate.

Step 3: N-Boc Deprotection

-

Dissolve the purified product from Step 2 in a solution of 20% trifluoroacetic acid (TFA) in DCM.

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer multiple times with DCM.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the final product, ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate.

Structural Characterization (Predicted Data)

As experimental spectroscopic data for this specific compound is not available in the public domain, this section provides predicted data based on the known spectral characteristics of its constituent functional groups. This information is intended to guide researchers in the characterization of the synthesized compound.

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.1 (s, 1H, oxazole-H), 4.4 (q, 2H, OCH₂CH₃), 3.2-3.4 (m, 1H, piperidine-CH), 3.1-3.2 (m, 2H, piperidine-CH₂), 2.7-2.9 (m, 2H, piperidine-CH₂), 1.9-2.1 (m, 4H, piperidine-CH₂), 1.4 (t, 3H, OCH₂CH₃), ~1.6 (br s, 1H, NH). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~162 (C=O, ester), ~159 (C, oxazole C2), ~140 (C, oxazole C4), ~128 (CH, oxazole C5), 61.5 (OCH₂), 45-47 (piperidine C2/C6), 40-42 (piperidine C4), 30-32 (piperidine C3/C5), 14.5 (CH₃).[5][6][7] |

| FT-IR (ATR) | ν (cm⁻¹): ~3300 (N-H stretch), 2950-2850 (C-H stretches), ~1720-1740 (C=O stretch, ester), ~1580 (C=N stretch, oxazole), 1300-1000 (C-O stretches, ester and oxazole).[8][9] |

| Mass Spec. (EI) | Predicted m/z: 224.12 (M⁺), with fragmentation patterns corresponding to the loss of the ethyl group, the ethoxycarbonyl group, and cleavage of the piperidine ring.[10] |

Potential Biological Applications and Future Directions

While ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate has not been extensively studied for its biological activity, the constituent moieties suggest several promising avenues for investigation in drug discovery.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of molecules containing piperidine and oxazole or related benzoxazole scaffolds. For instance, certain piperidinyl-based benzoxazole derivatives have been identified as dual inhibitors of VEGFR-2 and c-Met kinases, which are crucial for tumor angiogenesis and growth.[11] Other research has shown that compounds incorporating a piperidine ring can exhibit potent antiproliferative effects against various leukemia cell lines.[12] Recently, a novel c-Myc inhibitor for lung cancer was discovered which contains a piperidinyl moiety linked to a different heterocyclic system.[13]

Caption: Hypothetical anticancer mechanisms of action for piperidinyl-oxazole scaffolds.

Neurological and Other Applications

Derivatives of piperidine and oxazole have also been explored for their effects on the central nervous system. For example, certain benzoxazole-piperidine derivatives have been investigated as multi-target antipsychotics, showing affinities for dopamine and serotonin receptors.[10]

Given the structural alerts present in ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate, it is a prime candidate for inclusion in high-throughput screening campaigns to identify novel hits for a wide range of biological targets. Further derivatization of the piperidine nitrogen and modification of the ester group could lead to the development of potent and selective modulators of various enzymes and receptors.

Conclusion

Ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate is a structurally intriguing heterocyclic compound with significant potential as a building block in medicinal chemistry. This guide has provided a comprehensive overview of its chemical nature, a detailed proposed synthetic route, and predicted characterization data. By contextualizing its structure with the known biological activities of related compounds, we highlight its potential for the development of novel therapeutics, particularly in oncology. Further experimental validation of the proposed synthesis and a thorough investigation of its pharmacological profile are warranted to fully elucidate the therapeutic potential of this promising scaffold.

References

- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.

- Phillips, A. J., & Uto, Y. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters, 4(16), 2665–2668.

- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2023). Pharmaceuticals, 16(12), 1698.

-

Piperidine. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]

- Reusch, W. (n.d.). IR Spectroscopy Tutorial: Esters.

- Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(7), 5038-5048.

- Mass Spectrometry of Heterocyclic Compounds. (n.d.). DTIC.

- Barnes, C. S., & Occolowitz, J. L. (1964). The mass spectra of some naturally occurring oxygen heterocycles and related compounds. Australian Journal of Chemistry, 17(9), 975-986.

- Ester infrared spectra. (2015, January 12).

- Brown, D. (n.d.).

- Saxena, A., & Chatterjee, A. (2018). HIGHLY EFFICIENT SYNTHESIS OF 2,4-DISUBSTITUTED OXAZOLES THROUGH PALLADIUM/COPPER COMEDIATED DIRECT ARYLATION REACTION. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 334-337.

- Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. (2023). Russian Journal of Organic Chemistry, 59(5), 776-784.

- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26.

- Piperidine(110-89-4) 13C NMR spectrum. (n.d.). ChemicalBook.

- de Koniing, H., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform

- Wiley-VCH 2007 - Supporting Inform

- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (2003). Arkivoc, 2003(12), 108-118.

- FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. (2015).

- Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.

- isoxazole-4-carboxylic acid ethyl ester(80370-40-7) 1 h nmr. (n.d.). ChemicalBook.

- ETHYL OXAZOLE-5-CARBOXYLATE(118994-89-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- Piperidine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- This compound - 672310-05-3. (n.d.). Vulcanchem.

- An In-depth Technical Guide on the Synthesis and Potential Applications of 4-Methyl-2-(piperidin-2-yl)oxazole Analogues. (2025). Benchchem.

- minimizing by-product formation in 4-Methyl-2-(piperidin-2-yl)oxazole synthesis. (n.d.). Benchchem.

- Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025). European Journal of Medicinal Chemistry, 281, 117023.

- 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(12), o3154.

- An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. (2021). Marine Drugs, 19(12), 683.

- Ethyl oxazole-4-carboxyl

- A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry, 13(1), 28.

- CAS 23012-14-8: Ethyl oxazole-4-carboxyl

- Naturally Occurring Oxazole-Containing Peptides. (2020). Molecules, 25(24), 5945.

- Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. (2020). Bioorganic & Medicinal Chemistry Letters, 30(23), 127599.

- An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. (2021). Marine Drugs, 19(12), 683.

-

ethyl 1-(4H-[10]benzopyrano[3,4-d][3][10]oxazole-8-sulfonyl)piperidine-4-carboxylate. (n.d.). ChemDiv.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2019). Molecules, 24(11), 2135.

- Computational Design, Synthesis, and Bioevaluation of 2-(Pyrimidin-4-yl)oxazole-4-carboxamide Derivatives: Dual Inhibition of EGFRWT and EGFRT790M with ADMET Profiling. (2023). Bioorganic Chemistry, 142, 107027.

- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2023). Pharmaceuticals, 16(12), 1698.

- Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. (2017). ChemMedChem, 12(7), 522-531.

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1603.

Sources

- 1. This compound (672310-05-3) for sale [vulcanchem.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 10. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google Books [books.google.com]

- 11. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-(Piperidin-4-yl)oxazole-4-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(piperidin-4-yl)oxazole-4-carboxylic acid ethyl ester, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of publicly available experimental spectra, this guide utilizes predicted spectroscopic data to elucidate the structural features of the molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The document details the theoretical basis for the predicted spectral features, offering insights into the relationship between the molecular structure and its spectroscopic output. Standard protocols for sample preparation and data acquisition are also provided to serve as a practical reference for researchers working with this or structurally similar compounds.

Introduction: Unveiling the Structure of a Novel Heterocycle

2-(Piperidin-4-yl)oxazole-4-carboxylic acid ethyl ester (Figure 1) is a unique molecule that incorporates three key functional moieties: a piperidine ring, an oxazole ring, and an ethyl ester group.[1] Each of these components contributes to the overall chemical properties and potential biological activity of the compound. The piperidine ring, a common scaffold in pharmaceuticals, provides a basic nitrogen center and conformational flexibility. The oxazole ring is an aromatic heterocycle known to participate in various biological interactions. Finally, the ethyl ester group can influence solubility and act as a handle for further chemical modifications.

Accurate structural elucidation is the cornerstone of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed information about the connectivity of atoms, the types of chemical bonds present, and the overall molecular weight. This guide will delve into the predicted spectroscopic data for 2-(piperidin-4-yl)oxazole-4-carboxylic acid ethyl ester to provide a foundational understanding of its chemical structure.

Figure 1: Chemical Structure of 2-(Piperidin-4-yl)oxazole-4-carboxylic acid ethyl ester

Caption: Molecular structure of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-(piperidin-4-yl)oxazole-4-carboxylic acid ethyl ester provides a wealth of information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are presented in Table 1.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 1H | Oxazole C5-H |

| ~4.3 | Quartet | 2H | O-CH₂ -CH₃ |

| ~3.3 | Multiplet | 1H | Piperidine C4-H |

| ~3.1 | Multiplet | 2H | Piperidine C2-H (axial) |

| ~2.8 | Multiplet | 2H | Piperidine C6-H (axial) |

| ~2.1 | Multiplet | 2H | Piperidine C2-H (equatorial) |

| ~1.9 | Multiplet | 2H | Piperidine C6-H (equatorial) |

| ~1.3 | Triplet | 3H | O-CH₂-CH₃ |

| ~1.5 (broad) | Singlet | 1H | N-H |

Causality Behind Predicted Chemical Shifts:

-

Oxazole Proton (~8.2 ppm): The proton on the oxazole ring is expected to be significantly deshielded and appear at a high chemical shift. This is due to the aromatic nature of the oxazole ring, where the circulation of π-electrons generates a magnetic field that reinforces the external magnetic field at the location of the proton.

-

Ethyl Ester Protons (~4.3 and ~1.3 ppm): The methylene protons (-CH₂-) of the ethyl group are adjacent to an electron-withdrawing oxygen atom, causing them to be deshielded and appear around 4.3 ppm. These protons are split into a quartet by the three neighboring methyl protons. The methyl protons (-CH₃) are further from the oxygen and are therefore more shielded, appearing at a lower chemical shift of around 1.3 ppm. They are split into a triplet by the two neighboring methylene protons.

-

Piperidine Protons (~1.9 - 3.3 ppm): The protons on the piperidine ring exhibit a range of chemical shifts due to their different spatial arrangements (axial and equatorial) and their proximity to the oxazole ring and the nitrogen atom. The proton at C4, which is attached to the oxazole ring, is expected to be the most deshielded of the piperidine protons. The protons on the carbons adjacent to the nitrogen (C2 and C6) will also be deshielded. The broad signal for the N-H proton is characteristic and its chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~165 | C =O (Ester) |

| ~162 | Oxazole C 2 |

| ~145 | Oxazole C 4 |

| ~138 | Oxazole C 5 |

| ~61 | O-CH₂ -CH₃ |

| ~45 | Piperidine C 2 & C 6 |

| ~35 | Piperidine C 4 |

| ~30 | Piperidine C 3 & C 5 |

| ~14 | O-CH₂-CH₃ |

Causality Behind Predicted Chemical Shifts:

-

Carbonyl Carbon (~165 ppm): The carbon of the ester carbonyl group is highly deshielded due to the double bond to one oxygen and a single bond to another, resulting in a large downfield shift.

-

Oxazole Carbons (~138 - 162 ppm): The carbons within the aromatic oxazole ring appear in the typical range for aromatic and heteroaromatic carbons. The carbon at position 2, situated between two heteroatoms (N and O), is expected to be the most deshielded.

-

Piperidine Carbons (~30 - 45 ppm): The sp³ hybridized carbons of the piperidine ring are found in the aliphatic region of the spectrum. The carbons adjacent to the nitrogen (C2 and C6) are more deshielded than the other piperidine carbons.

-

Ethyl Ester Carbons (~14 and ~61 ppm): The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom, while the terminal methyl carbon is the most shielded carbon in the molecule.

Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures data integrity and reproducibility.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

The predicted IR spectrum of 2-(piperidin-4-yl)oxazole-4-carboxylic acid ethyl ester would display characteristic absorption bands corresponding to its key functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 (broad) | N-H stretch | Piperidine |

| ~2950-2850 | C-H stretch | Aliphatic (Piperidine and Ethyl) |

| ~1720 | C=O stretch | Ethyl Ester |

| ~1600 | C=N stretch | Oxazole |

| ~1500 | C=C stretch | Oxazole |

| ~1250 | C-O stretch | Ester |

| ~1100 | C-N stretch | Piperidine |

Causality Behind Predicted IR Absorptions:

-

N-H Stretch (~3300 cm⁻¹): The stretching vibration of the N-H bond in the secondary amine of the piperidine ring is expected to appear as a broad peak in this region.

-

C-H Stretches (~2950-2850 cm⁻¹): The stretching vibrations of the sp³ hybridized C-H bonds in the piperidine and ethyl groups will give rise to multiple sharp peaks in this region.

-

C=O Stretch (~1720 cm⁻¹): The carbonyl group of the ethyl ester is a strong IR absorber and will produce a prominent, sharp peak around 1720 cm⁻¹. This is a key diagnostic peak for the presence of an ester.

-

C=N and C=C Stretches (~1600 and ~1500 cm⁻¹): The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic oxazole ring will appear in this region.

-

C-O Stretch (~1250 cm⁻¹): The stretching of the C-O single bond in the ester group will result in a strong absorption band.

-

C-N Stretch (~1100 cm⁻¹): The stretching vibration of the C-N bond in the piperidine ring will also be present.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and offers clues about its structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

For 2-(piperidin-4-yl)oxazole-4-carboxylic acid ethyl ester (Molecular Formula: C₁₁H₁₆N₂O₃), the predicted key signals in the mass spectrum are:

| Predicted m/z | Interpretation |

| 224.12 | Molecular Ion [M]⁺ |

| 195.10 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 179.09 | [M - OC₂H₅]⁺ (Loss of ethoxy group) |

| 151.08 | [M - COOC₂H₅]⁺ (Loss of ethyl carboxylate group) |

| 84.08 | [C₅H₁₀N]⁺ (Piperidine ring fragment) |

Causality Behind Predicted Fragmentation:

-

Molecular Ion (m/z 224.12): The peak with the highest mass-to-charge ratio will correspond to the intact molecule that has been ionized by the loss of one electron. The molecular weight of the compound is 224.26 g/mol .[1]

-

Loss of Ethyl and Ethoxy Groups (m/z 195.10 and 179.09): Esters are known to undergo characteristic fragmentation patterns. The cleavage of the bond between the ethyl group and the oxygen will result in a fragment with m/z 195.10. The loss of the entire ethoxy radical leads to an acylium ion at m/z 179.09.

-

Loss of the Ethyl Carboxylate Group (m/z 151.08): Cleavage of the bond between the oxazole ring and the ester group will generate a fragment corresponding to the 2-(piperidin-4-yl)oxazole cation.

-

Piperidine Ring Fragment (m/z 84.08): The piperidine ring can also fragment, with a common fragment being the C₅H₁₀N⁺ ion.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the title compound.

Caption: Workflow for ESI-MS data acquisition.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of 2-(piperidin-4-yl)oxazole-4-carboxylic acid ethyl ester. By interpreting the predicted ¹H NMR, ¹³C NMR, IR, and MS data, a comprehensive structural profile of the molecule has been established. The provided rationales for the spectral features, grounded in fundamental principles of spectroscopy, offer a valuable resource for researchers. The included experimental protocols serve as a practical starting point for the empirical characterization of this compound. As with any predictive data, experimental verification is the ultimate standard for structural confirmation. However, this guide provides a robust theoretical framework to aid in the synthesis, characterization, and further development of this and related heterocyclic compounds.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

The Therapeutic Potential of Oxazole-Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Oxazole-Piperidine Scaffold - A Privileged Motif in Medicinal Chemistry

The confluence of the oxazole and piperidine rings within a single molecular framework has given rise to a class of compounds with remarkable and diverse biological activities. The oxazole, a five-membered heteroaromatic ring, serves as a versatile pharmacophore, capable of engaging in a variety of non-covalent interactions with biological targets.[1] Concurrently, the piperidine moiety, a saturated six-membered heterocycle, provides a three-dimensional structural element that can be strategically modified to fine-tune physicochemical properties and target engagement.[2] This unique combination has established the oxazole-piperidine scaffold as a "privileged" structure in medicinal chemistry, leading to the development of numerous derivatives with potent anticancer, antimicrobial, anti-inflammatory, and neurological activities.

This technical guide provides an in-depth exploration of the multifaceted biological potential of oxazole-piperidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of the current state of the field but also practical, field-proven insights into the experimental evaluation of these promising compounds. We will delve into the underlying mechanisms of action, provide detailed experimental protocols, and present a critical analysis of structure-activity relationships to guide the rational design of next-generation therapeutics.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Oxazole-piperidine derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a range of malignancies by targeting key pathways involved in tumor progression and survival.[3][4]

A. Mechanisms of Antineoplastic Action

The anticancer effects of oxazole-piperidine derivatives are often attributed to their ability to interfere with critical cellular processes, including cell cycle progression, apoptosis, and signal transduction.[5] Key molecular targets that have been identified include:

-

Signal Transducer and Activator of Transcription 3 (STAT3): Constitutive activation of the STAT3 signaling pathway is a common feature in many cancers, promoting cell proliferation, survival, and angiogenesis.[6][7] Certain oxazole-piperidine derivatives have been shown to inhibit STAT3 phosphorylation and subsequent dimerization, thereby blocking its transcriptional activity.[4]

-

Tubulin Polymerization: The microtubule network is essential for maintaining cell structure and for the formation of the mitotic spindle during cell division.[8] Oxazole-piperidine derivatives can bind to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][9]

B. Quantitative Assessment of Anticancer Activity

The cytotoxic and antiproliferative effects of oxazole-piperidine derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 7-Piperazin-substituted[4][10]oxazolo[4,5-d]pyrimidines | Renal Cancer (UO-31) | 0.16 | [11] |

| 7-Piperazin-substituted[4][10]oxazolo[4,5-d]pyrimidines | Colon Cancer (HCT-116) | 0.59 (LC50) | [11] |

| 1,3-Oxazole derivatives | Hep-2 | 60.2 | [9][12] |

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[4][8] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[8]

Causality Behind Experimental Choice: The MTT assay is a widely accepted and robust method for initial screening of potential anticancer compounds. Its reliance on mitochondrial activity provides a good surrogate for overall cell health and viability. The colorimetric readout is easily quantifiable and adaptable to high-throughput screening formats.

Protocol:

-

Cell Seeding:

-

Culture cancer cells of interest in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[13]

-

-

Compound Treatment:

-

Prepare serial dilutions of the oxazole-piperidine derivatives in a suitable solvent (e.g., DMSO) and then in culture medium.

-

Replace the existing medium with the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

-

Incubate for a specified period (e.g., 48 or 72 hours).[14]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

II. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Oxazole-piperidine derivatives have demonstrated promising activity against a broad spectrum of bacteria, including drug-resistant strains.[13][15]

A. Mechanisms of Antimicrobial Action

The antimicrobial activity of these compounds is often linked to the disruption of essential bacterial processes. One key target is DNA gyrase , a type II topoisomerase that is crucial for bacterial DNA replication and repair.[16] Inhibition of DNA gyrase leads to the accumulation of DNA strand breaks and ultimately, bacterial cell death.

B. Quantitative Assessment of Antimicrobial Activity

The potency of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 3,5-diamino-piperidine derivatives | Pseudomonas aeruginosa | 8 (MIC90) | [13] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | Staphylococcus aureus ATCC 6538 | 125 | [17] |

| 1,3,4-Oxadiazole derivatives | Staphylococcus aureus | 3.13 | [18] |

C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.[6][19]

Causality Behind Experimental Choice: This method is preferred for its efficiency, allowing for the simultaneous testing of multiple compounds and concentrations in a 96-well plate format. It provides a quantitative measure of antimicrobial activity (the MIC value) which is essential for comparing the potency of different compounds.

Protocol:

-

Preparation of Inoculum:

-

Culture the bacterial strain of interest in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.[18]

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[18]

-

-

Preparation of Compound Dilutions:

-

In a sterile 96-well microtiter plate, add 100 µL of sterile broth to each well.

-

Add 100 µL of a stock solution of the oxazole-piperidine derivative (at twice the highest desired concentration) to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.[6]

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.[19]

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Alternatively, the optical density at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.

-

III. Anti-inflammatory Activity: Modulation of the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Oxazole-piperidine derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[20]

A. Mechanism of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for many oxazole-piperidine derivatives is the inhibition of COX-2 .[1][14] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[14] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[14]

B. Quantitative Assessment of Anti-inflammatory Activity

The in vivo anti-inflammatory activity of these compounds is often evaluated using the carrageenan-induced paw edema model in rodents, where the percentage of edema inhibition is measured.

| Derivative Class | Edema Inhibition (%) | Reference |

| Flurbiprofen-based oxadiazole derivatives | 88.33 | [21][22] |

| 2,5-Disubstituted-1,3,4-oxadiazole derivatives | 79.83 | [23] |

| Oxadiazoles clubbed with Benzothiazole nucleus | 81.91 | [24] |

C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[5][16]

Causality Behind Experimental Choice: The injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response that is well-characterized and involves the release of various inflammatory mediators, including histamine, serotonin, bradykinin, and prostaglandins. This model is highly reproducible and allows for the assessment of a compound's ability to suppress edema formation, a cardinal sign of inflammation.

Protocol:

-

Animal Acclimatization and Grouping:

-

Use adult rats (e.g., Wistar or Sprague-Dawley) of a specific weight range.

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Divide the animals into groups (e.g., control, standard drug, and test compound groups).

-

-

Compound Administration:

-

Administer the oxazole-piperidine derivative orally or intraperitoneally at a predetermined dose.

-

The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac).[25]

-

-

Induction of Edema:

-

Measurement of Paw Volume:

-

Measure the paw volume of each rat at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

The difference in paw volume before and after carrageenan injection represents the edema volume.

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.

-

IV. Neurological Applications: Targeting Neurodegenerative Diseases

Oxazole-piperidine derivatives have shown potential as therapeutic agents for neurodegenerative disorders, particularly Alzheimer's disease, by targeting key enzymes involved in neurotransmission.[10][22]

A. Mechanism of Action in Neurological Disorders

The primary mechanism of action in the context of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .[22] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[3][19][25] By inhibiting these enzymes, oxazole-piperidine derivatives increase the levels and duration of action of acetylcholine, which can help to improve cognitive function in patients with Alzheimer's disease.[19]

B. Quantitative Assessment of Cholinesterase Inhibition

The inhibitory potency of oxazole-piperidine derivatives against AChE and BuChE is determined by their IC50 values.

| Derivative Class | Enzyme | IC50 (µM) | Reference |

| Benzimidazole-based oxazole analogues | AChE | 0.10 | [10] |

| Benzimidazole-based oxazole analogues | BuChE | 0.20 | [10] |

| 2-Aryl-6-carboxamide benzoxazole derivatives | AChE | 0.01262 | [23] |

| 2-Aryl-6-carboxamide benzoxazole derivatives | BuChE | 0.02545 | [23] |

C. Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

Ellman's assay is a simple and reliable colorimetric method for measuring cholinesterase activity and inhibition.[26][27]

Causality Behind Experimental Choice: This assay is based on a well-established chemical reaction where the product of cholinesterase activity reacts with a chromogenic reagent (DTNB) to produce a colored product that can be easily quantified spectrophotometrically. It is a kinetic assay, allowing for the measurement of enzyme reaction rates, which provides a more dynamic assessment of inhibition compared to endpoint assays.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

Prepare solutions of acetylthiocholine iodide (ATCI) as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the buffer.[26]

-

Prepare a stock solution of the cholinesterase enzyme (AChE or BuChE).

-

Prepare serial dilutions of the oxazole-piperidine derivative.

-

-

Assay Procedure:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Enzyme solution

-

Test compound at various concentrations (or buffer for the control)

-

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[26]

-

-

Initiation and Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the compound concentration and calculate the IC50 value.

-

V. Structure-Activity Relationship (SAR) and Future Perspectives

The extensive research into oxazole-piperidine derivatives has generated a wealth of structure-activity relationship (SAR) data, providing valuable insights for the rational design of more potent and selective compounds.[4][16]

-

Anticancer Activity: The nature and position of substituents on both the oxazole and piperidine rings significantly influence anticancer activity. For instance, the introduction of specific functional groups can enhance interactions with the target protein or improve the pharmacokinetic properties of the molecule.[4][16]

-

Antimicrobial Activity: Modifications to the piperidine ring, such as the introduction of amino groups, can mimic the structure of natural aminoglycoside antibiotics and enhance antibacterial potency.[13]

-

Anti-inflammatory Activity: The presence of a sulfonamide or methylsulfonyl group is often a key feature for selective COX-2 inhibition, and the overall three-dimensional shape of the molecule is critical for fitting into the active site of the enzyme.[20]

-

Neurological Activity: The length and nature of the linker connecting the oxazole and piperidine moieties, as well as the substitution pattern on the aromatic rings, can significantly impact the affinity and selectivity for AChE and BuChE.[10][22]

The continued exploration of the chemical space around the oxazole-piperidine scaffold, guided by a deep understanding of SAR and the mechanisms of action, holds immense promise for the discovery of novel therapeutics to address a wide range of unmet medical needs. The integration of computational modeling with traditional medicinal chemistry and biological evaluation will undoubtedly accelerate the development of the next generation of oxazole-piperidine-based drugs.

References

- Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents in Medicinal Chemistry, 22(10), 1859-1882.

- Zhou, Y., Gregor, V., Singh, R., Wall, D., & Hermann, T. (2007). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 17(13), 3713-3717.

- Asif, M., et al. (2023). Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. Molecules, 28(14), 5484.

- Gilchrist, M., & Nijkamp, F. P. (2009). COX-2 in Inflammation and Resolution. Pulmonary Pharmacology & Therapeutics, 22(5), 373-383.

-

Boster Biological Technology. (n.d.). Regulation of Microtubule Dynamics Pathway. Retrieved from [Link]

- Vane, J. R. (1998). Role and regulation of cyclooxygenase-2 during inflammation.

-

Wikipedia. (n.d.). Cyclooxygenase-2. Retrieved from [Link]

-

ResearchGate. (n.d.). Signaling pathway of STAT3. [Diagram]. Retrieved from [Link]

- Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.

-

ResearchGate. (n.d.). Schematic representation of the cholinergic synapse. Acetylcholine (ACh) is formed through the choline acetyltransferase (ChAT). [Diagram]. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic of the relationship between STAT3 and cancer hallmarks. STAT3... [Diagram]. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of a cholinergic synapse. A presynaptic... [Diagram]. Retrieved from [Link]

- Li, R., et al. (2023). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Immunology, 14, 1109156.

-

ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. [Information]. Retrieved from [Link]

- Kovalishyn, V., et al. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational Biology and Chemistry, 65, 12-21.

-

Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]

- Jarząbek, A., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3304.

- Desai, A., & Mitchison, T. J. (1997). Microtubule polymerization dynamics. Annual Review of Cell and Developmental Biology, 13(1), 83-117.

- Guda, F., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 744-762.

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... [Information]. Retrieved from [Link]

-

ResearchGate. (n.d.). Signaling pathways that converge on STAT3. [Diagram]. Retrieved from [Link]

-

Study.com. (n.d.). Acetylcholinesterase | Definition, Function & Location. Retrieved from [Link]

- Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060.

- Sussman, J. L., et al. (2008). Acetylcholinesterase: From 3D Structure to Function. Current Opinion in Structural Biology, 18(6), 752-759.

-

Annual Reviews. (1997). MICROTUBULE POLYMERIZATION DYNAMICS. Retrieved from [Link]

-

Save My Exams. (n.d.). Cholinergic Synapses | Cambridge (CIE) A Level Biology Revision Notes 2023. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[4][10]Oxazolo[4,5-D]Pyrimidines. Retrieved from [Link]

- Yu, H., & Jove, R. (2004). The STATs of cancer--new molecular targets come of age.

-

Brieflands. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]

-

BioSolveIT. (n.d.). Challenge project: Novel potent oxazole containing cholinesterase inhibitors. Retrieved from [Link]

-

Semantic Scholar. (n.d.). [PDF] Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. | Semantic Scholar. Retrieved from [Link]

-

Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved from [Link]

-

Nature. (n.d.). In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and in vivo Anti-inflammatory and Analgesic activities of Oxadiazoles clubbed with Benzothiazole nucleus. [PDF]. Retrieved from [Link]

- Šagud, I., et al. (2020). Design, synthesis and cholinesterase inhibitory properties of new oxazole benzylamine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 460-467.

- Al-Suhaimi, E. A., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

Sources

- 1. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 2. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]

- 9. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. savemyexams.com [savemyexams.com]

- 13. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academicjournals.org [academicjournals.org]

- 16. benthamscience.com [benthamscience.com]

- 17. Design, synthesis and cholinesterase inhibitory properties of new oxazole benzylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. brieflands.com [brieflands.com]

- 21. researchgate.net [researchgate.net]

- 22. Design, synthesis and cholinesterase inhibitory properties of new oxazole benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. study.com [study.com]

- 26. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 27. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Structure-Activity Relationship (SAR) Studies of 2-Substituted Oxazole-4-Carboxylic Acid Esters

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The oxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2][3][4] This five-membered heterocycle, featuring one nitrogen and one oxygen atom, serves as a versatile framework for developing novel therapeutic agents.[1][2] Among its many derivatives, the 2-substituted oxazole-4-carboxylic acid ester core is particularly significant, acting as a key building block for molecules with diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities.[4][5][6][7] This guide provides a detailed examination of the structure-activity relationships (SAR) of this specific scaffold, with a primary focus on how chemical modifications at the 2-position critically influence biological outcomes. By synthesizing insights from synthetic chemistry and pharmacological testing, we aim to elucidate the causal relationships between molecular structure and therapeutic potential, offering a valuable resource for rational drug design.

The Oxazole-4-Carboxylic Acid Ester Scaffold: A Synthetic Overview

The design and synthesis of compound libraries are foundational to any SAR study. The accessibility and versatility of the oxazole-4-carboxylic acid ester core make it an attractive starting point for medicinal chemists. Several robust synthetic routes have been established to generate this scaffold.

A highly efficient and common method involves the direct reaction of carboxylic acids with isocyanoacetate derivatives.[8] This transformation often proceeds through the in situ activation of the carboxylic acid, which is then trapped by the isocyanide to facilitate ring formation.[8] Another innovative approach involves the controlled, metal-catalyzed isomerization of substituted isoxazoles, which can be directed to yield oxazole-4-carboxylates under specific thermal or catalytic conditions.[9][10][11] These methods provide a reliable platform for generating a diverse range of analogs for biological screening.

Caption: Generalized workflow for the synthesis of the oxazole core.

Structure-Activity Relationship (SAR) at the 2-Position

The substituent at the 2-position of the oxazole-4-carboxylic acid ester scaffold is a critical determinant of biological activity and target selectivity. Modifications at this site directly influence the molecule's steric, electronic, and hydrophobic properties, thereby modulating its interaction with biological macromolecules like enzymes and receptors.[2][12]

Caption: Logical relationship between structural inputs and biological output.

Anticancer Activity

The 2-position has been extensively explored for developing novel anticancer agents. Studies on closely related 2-phenyl-oxazole-4-carboxamides revealed this class to be potent inducers of apoptosis.[6] The nature of the substituent on the 2-aryl ring is paramount.

-

Electronic Effects: SAR studies have consistently shown that the electronic properties of the 2-aryl substituent significantly impact cytotoxicity. For instance, the presence of electron-withdrawing groups (EWGs), such as a chloro group at the para-position of a 2-phenyl ring (e.g., 4-Cl-phenyl), was found to be more beneficial for activity against certain cancer cell lines compared to unsubstituted or electron-donating group (EDG) substituted counterparts.[1]

-

Steric and Lipophilic Effects: The introduction of bulky or lipophilic groups can enhance cell permeability and binding affinity. In one study, a p-(phenoxy-methyl)benzene group at the 2-position increased activity, suggesting that extending the molecule into a lipophilic pocket of the target protein can be a favorable strategy.[1]

Antimicrobial Activity

Derivatives of this scaffold have demonstrated broad-spectrum antibacterial and antifungal activities. The substituent at the 2-position plays a pivotal role in defining the spectrum and potency of antimicrobial action.

-

Antibacterial Activity: The presence of EWGs on a 2-aryl ring has been shown to improve activity against various bacterial strains.[3] For example, a chloro-substituted phenyl group at the 2-position enhanced potency.[1] Conversely, specific substitutions can confer selectivity; a p-(phenoxy-methyl)benzene moiety increased activity against S. aureus and E. coli.[1]

-

Antifungal Activity: Similar to antibacterial SAR, EWGs often enhance antifungal potential. A 2-(4-chlorophenyl) derivative showed improved activity against the fungal strain A. niger.[1] This highlights a recurring theme where modulation of the electronic character of the 2-substituent is a key strategy for optimizing antimicrobial efficacy.

Anti-inflammatory Activity